molecular formula C17H14O B15092657 o-(p-Tolylethynyl)acetophenone

o-(p-Tolylethynyl)acetophenone

Cat. No.: B15092657
M. Wt: 234.29 g/mol
InChI Key: ADHGABRYJZBWAG-UHFFFAOYSA-N
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Description

o-(p-Tolylethynyl)acetophenone: is an organic compound with the molecular formula C17H14O It is a derivative of acetophenone, where the acetophenone core is substituted with a p-tolylethynyl group at the ortho position

Properties

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-[2-(4-methylphenyl)ethynyl]phenyl]ethanone

InChI

InChI=1S/C17H14O/c1-13-7-9-15(10-8-13)11-12-16-5-3-4-6-17(16)14(2)18/h3-10H,1-2H3

InChI Key

ADHGABRYJZBWAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(p-Tolylethynyl)acetophenone typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, the starting materials are 2-iodoacetophenone and p-tolylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for higher yields and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(p-Tolylethynyl)acetophenone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of o-(p-Tolylethynyl)acetophenone is not well-documented. based on its structure, it is likely to interact with biological targets through its aromatic and alkyne moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: o-(p-Tolylethynyl)acetophenone stands out due to its combined aromatic and alkyne functionalities, which provide unique reactivity and potential for diverse applications in synthesis and material science .

Biological Activity

o-(p-Tolylethynyl)acetophenone is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves a series of chemical reactions that typically include the introduction of the toluyne and ethynyl groups onto the acetophenone backbone. The structural modifications significantly influence its biological activity.

Recent studies have demonstrated that compounds with acetophenone moieties exhibit diverse biological activities, including anticancer properties. For instance, hybrid compounds combining chalcone and piperazine have shown promising antitumor effects, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like cisplatin .

Antitumor Activity

Research indicates that this compound and its derivatives possess notable antitumor activity. In vitro studies have shown that these compounds can inhibit the proliferation of various human tumor cell lines. For example, a study reported that certain acetophenone derivatives demonstrated IC50 values ranging from 0.19 μM to 5.24 μM against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) .

Table 1: Antitumor Activity of Acetophenone Derivatives

CompoundCell LineIC50 (μM)
Hybrid 7cA5495.24
Hybrid 7cHeLa0.19
Hybrid 7cSGC79010.41

These findings suggest that modifications to the acetophenone structure can enhance its cytotoxic properties, potentially leading to the development of more effective anticancer agents.

Enzyme Inhibition

In addition to its antitumor effects, this compound has been studied for its ability to inhibit specific enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. Compounds similar to this compound have shown significant inhibitory effects on tyrosinase activity, with IC50 values reported as low as 0.34 μM for some derivatives .

Table 2: Tyrosinase Inhibition Potency of Acetophenone Derivatives

CompoundIC50 (μM)
TSC 60.34
TSC 10>150

These results indicate that structural characteristics significantly influence the inhibitory potency against tyrosinase, with para-substituted derivatives often demonstrating superior activity compared to their ortho- and meta-analogues.

The mechanisms by which this compound exerts its biological effects are multifaceted. The compound's ability to interact with cellular targets may involve:

  • Induction of Apoptosis : Some studies suggest that acetophenone derivatives can trigger apoptotic pathways in cancer cells.
  • Inhibition of Melanin Production : By inhibiting tyrosinase, these compounds can reduce melanin synthesis, which is relevant for cosmetic applications and conditions like hyperpigmentation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Anticancer Activity : A study evaluating various acetophenone derivatives found that those with ethynyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to unmodified counterparts.
  • Tyrosinase Inhibition : Another investigation focused on the inhibitory effects on tyrosinase revealed that specific modifications in the acetophenone structure led to significant decreases in enzyme activity, suggesting potential applications in skin whitening products.

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